molecular formula C19H19IN2O5 B4162974 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate

1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate

Cat. No. B4162974
M. Wt: 482.3 g/mol
InChI Key: SLWMLXPRFGCNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This, in turn, leads to the inhibition of cancer cell growth and the promotion of cell death.
Biochemical and physiological effects:
1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce cell death in cancer cells and to inhibit the formation of new blood vessels, which is important for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate in lab experiments is its significant anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases, making it a valuable tool for studying these diseases as well.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to some healthy cells, and it may have negative effects on the body if used in high doses. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are many potential future directions for the study of 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate. One of the main directions is the further study of its anti-cancer properties. This compound has been found to be effective against various cancer cell lines, and further research could lead to the development of new cancer treatments.
Additionally, further research could be done on the potential applications of this compound in the treatment of neurodegenerative diseases. This could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate is a valuable compound for scientific research. It has significant anti-cancer properties and potential applications in the treatment of neurodegenerative diseases. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for its study.

Scientific Research Applications

1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. It has been found to have significant anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[4-(4-iodophenoxy)butyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O.C2H2O4/c18-14-7-9-15(10-8-14)21-12-4-3-11-20-13-19-16-5-1-2-6-17(16)20;3-1(4)2(5)6/h1-2,5-10,13H,3-4,11-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWMLXPRFGCNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=C(C=C3)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate
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1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate
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1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate
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1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate
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1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate
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1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate

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